molecular formula C13H20N2 B5027856 4-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine

4-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine

Cat. No.: B5027856
M. Wt: 204.31 g/mol
InChI Key: PWPFLJWQMDHJHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound, which lacks the pyridin-2-ylmethyl and methyl substituents.

    N-(pyridin-2-ylmethyl)cyclohexan-1-amine: Similar structure but without the methyl group at the 4-position.

    4-methylcyclohexan-1-amine: Similar structure but without the pyridin-2-ylmethyl group.

Uniqueness

4-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine is unique due to the presence of both the pyridin-2-ylmethyl and methyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications .

Properties

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-7-12(8-6-11)15-10-13-4-2-3-9-14-13/h2-4,9,11-12,15H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPFLJWQMDHJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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